molecular formula C10H11ClO3 B2701158 2-Ethoxy-3-methoxybenzoyl chloride CAS No. 23966-83-8

2-Ethoxy-3-methoxybenzoyl chloride

Cat. No. B2701158
CAS RN: 23966-83-8
M. Wt: 214.65
InChI Key: QNWBKBUDIBNWER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C10H11ClO3 and a molecular weight of 214.65 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with an ethoxy group, a methoxy group, and a benzoyl chloride group . The InChI code for this compound is 1S/C10H11ClO3/c1-3-14-9-7 (10 (11)12)5-4-6-8 (9)13-2/h4-6H,3H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, benzoyl chlorides are generally reactive acylating agents. They can react with carboxylic acids, alcohols, and amines to yield respective carboxylic anhydrides, esters, and amides .

Scientific Research Applications

Polymer Membranes and Anion Transport

A study by Nonaka and Matsumoto (1994) explored the transport of anions through polymer membranes made from specific methacrylate and methacryloyloxyethyltrimethylammonium chloride terpolymers. This research is indicative of the potential for similar chemical compounds to be used in creating selective transport mechanisms for ions, which could have applications in water purification, energy storage, and sensor technology (Nonaka & Matsumoto, 1994).

N-Heterocyclic Carbene Complexes in Cancer Research

Pellei et al. (2012) synthesized and evaluated the biological activity of ester- and amide-functionalized imidazolium salts, including their carbene complexes with silver(I) and copper(I). These compounds demonstrated cytotoxic properties against human cancer cell lines, suggesting a potential application of similar chemicals in developing treatments or research tools for cancer (Pellei et al., 2012).

Photopolymerization Initiators

Zhang et al. (2014) investigated the use of 2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine as an efficient photoinitiator for free radical photopolymerization under near UV or visible LED irradiation. This study highlights the potential for using specific chlorinated compounds as initiators in polymer chemistry, which could be relevant to the development of new materials with controlled polymerization processes (Zhang et al., 2014).

Safety and Hazards

2-Ethoxy-3-methoxybenzoyl chloride is considered hazardous. It is an irritant and should be handled with appropriate safety measures .

properties

IUPAC Name

2-ethoxy-3-methoxybenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3/c1-3-14-9-7(10(11)12)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNWBKBUDIBNWER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.